molecular formula C7H12NO3P B14478748 2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane CAS No. 72666-66-1

2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

Cat. No.: B14478748
CAS No.: 72666-66-1
M. Wt: 189.15 g/mol
InChI Key: IRTUWNOZIJZAJX-UHFFFAOYSA-N
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Description

2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is a chemical compound with the molecular formula C7H12NO3P It is a member of the dioxaphospholane family, characterized by its unique structure containing both isocyanate and dioxaphospholane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction temperature is maintained at low to moderate levels to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane undergoes various chemical reactions, including:

    Substitution Reactions: Reacts with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.

    Addition Reactions: Can participate in cycloaddition reactions with compounds containing multiple bonds.

    Polymerization: Can be used as a monomer in the synthesis of polymers with unique properties.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and alkenes. Reaction conditions vary depending on the desired product but typically involve moderate temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from reactions with this compound include urea derivatives, carbamates, and various polymeric materials

Scientific Research Applications

2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and polymers.

    Biology: Investigated for its potential use in the modification of biomolecules and the development of biocompatible materials.

    Medicine: Explored for its potential in drug delivery systems and the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty polymers and materials with unique properties, such as flame retardants and coatings.

Mechanism of Action

The mechanism of action of 2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable urea or carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and the modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar structure but contains a chloro group instead of an isocyanate group.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boron atom and is used in different types of chemical reactions.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with different reactivity and applications.

Uniqueness

2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is unique due to its combination of isocyanate and dioxaphospholane functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and materials science.

Properties

CAS No.

72666-66-1

Molecular Formula

C7H12NO3P

Molecular Weight

189.15 g/mol

IUPAC Name

2-isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

InChI

InChI=1S/C7H12NO3P/c1-6(2)7(3,4)11-12(10-6)8-5-9/h1-4H3

InChI Key

IRTUWNOZIJZAJX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OP(O1)N=C=O)(C)C)C

Origin of Product

United States

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